

# **Application Notes and Protocols for Measuring Synaptic Regeneration after Spg302 Treatment**

Author: BenchChem Technical Support Team. Date: December 2025



### **Abstract**

This document provides a comprehensive guide to the techniques and protocols for measuring synaptic regeneration following treatment with **Spg302**, a first-in-class, orally available small molecule designed to restore synapses.[1][2][3] **Spg302** is under investigation for various neurodegenerative and neuropsychiatric diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and schizophrenia, with the primary goal of reversing the loss of glutamatergic synapses.[1][3][4] Evaluating the efficacy of **Spg302** requires a multi-faceted approach combining structural and functional methodologies to quantify the restoration of synaptic connections. These notes detail protocols for immunofluorescence microscopy, electron microscopy, and electrophysiology, providing researchers with the tools to robustly assess the synaptogenic potential of this novel therapeutic.

# **Introduction to Spg302**

**Spg302** is a novel therapeutic agent developed by Spinogenix that aims to regenerate synapses, the critical connections between neurons essential for cognition, motor function, and memory.[1][3] Unlike treatments that merely slow disease progression, **Spg302** is designed to reverse functional declines by triggering the formation of new glutamatergic synapses.[2][5] Preclinical studies in animal models of AD and spinal cord injury have demonstrated that **Spg302** can reverse synaptic and cognitive deficits.[6][7] This regenerative effect is associated with an increase in the expression of key postsynaptic proteins and is thought to involve the modulation of the F-actin cytoskeleton.[6][7] These application notes provide detailed methods to quantify these structural and functional changes.



## **General Experimental Workflow**

A thorough evaluation of **Spg302**'s effect on synaptic regeneration involves a logical sequence of experiments, from initial treatment in a relevant disease model to detailed structural and functional analysis. The workflow should include appropriate controls (e.g., vehicle-treated animals, sham-operated controls) and multiple time points to characterize the dynamics of regeneration.





Click to download full resolution via product page

**Caption:** General experimental workflow for assessing **Spg302** efficacy.

# **Structural Analysis of Synaptic Regeneration**



Structural analysis provides direct, quantitative evidence of synapse formation by visualizing and counting synaptic structures.

## **Immunofluorescence Microscopy for Synaptic Density**

This technique allows for the quantification of synapses by labeling pre- and post-synaptic terminals with specific antibodies. A synapse is identified as a point of colocalization between a pre-synaptic and a post-synaptic marker.[8][9]

Table 1: Common Synaptic Markers for Immunofluorescence

| Synaptic Compartment         | Marker                                               | Target                              |
|------------------------------|------------------------------------------------------|-------------------------------------|
| Presynaptic (Glutamatergic)  | VGLUT1 / VGLUT2  Vesicular Glutamate Transporter 1/2 |                                     |
|                              | Synapsin-1                                           | Synaptic vesicle-associated protein |
|                              | Synaptophysin                                        | Synaptic vesicle glycoprotein       |
| Postsynaptic (Glutamatergic) | PSD-95                                               | Postsynaptic Density Protein<br>95  |
|                              | Homer1                                               | Postsynaptic scaffolding protein    |

| | GluA1 | Subunit of AMPA receptor |





Click to download full resolution via product page

**Caption:** Principle of synaptic quantification via marker colocalization.

#### Protocol 3.1: Immunofluorescence Staining of Brain Sections

This protocol is adapted from established methods for synaptic marker staining.[8][10]

#### Tissue Preparation:

- Perfuse the animal with ice-cold Phosphate-Buffered Saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
- Cut 30-40 μm thick sections on a cryostat or vibrating microtome.

#### Staining Procedure:

 Blocking & Permeabilization: Wash sections 3x for 10 min in PBS. Incubate for 1-2 hours at room temperature in blocking buffer (e.g., 10% Normal Goat Serum and 0.3% Triton X-100 in PBS).



- Primary Antibody Incubation: Dilute primary antibodies (e.g., rabbit anti-PSD-95 and guinea pig anti-VGLUT1) in blocking buffer.[9] Incubate sections for 36-60 hours at 4°C on a shaker.[9]
- Washing: Wash sections 3x for 15 min in PBS.
- Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature (in the dark) with appropriate fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-guinea pig Alexa Fluor 488) diluted 1:200 1:500 in blocking buffer.[9][10]
- Final Washes: Wash sections 4x for 15 min in PBS in the dark.
- Mounting: Carefully mount sections onto glass slides and coverslip using an anti-fade mounting medium.
- · Image Acquisition and Analysis:
  - Acquire z-stack images from the region of interest (e.g., hippocampus, cortex) using a confocal microscope with a 60x or 100x oil-immersion objective.[11][12]
  - Use image analysis software (e.g., ImageJ with the Puncta Analyzer or Synapse Counter plugin) to quantify the number of colocalized puncta, representing individual synapses.[8]
     [12]
  - Define a synapse as the spatial overlap of pre- and post-synaptic markers.[12] Calculate synaptic density (synapses/μm² or μm³).

Table 2: Example Data - Synaptic Density in Hippocampal CA1

| Treatment Group            | Synaptic Density<br>(puncta/100 μm²)<br>(Mean ± SEM) | Fold Change vs.<br>Vehicle | p-value |
|----------------------------|------------------------------------------------------|----------------------------|---------|
| Sham + Vehicle             | 45.2 ± 3.1                                           | 1.00                       | -       |
| Disease Model +<br>Vehicle | 21.5 ± 2.5                                           | 0.48                       | <0.001  |



| Disease Model + **Spg302** | 39.8 ± 2.9 | 0.88 | <0.01 |

## **Electron Microscopy (EM) for Synaptic Ultrastructure**

EM provides unparalleled resolution to confirm the presence of bona fide synapses and to analyze their ultrastructural characteristics, such as the size of the postsynaptic density (PSD), the number of synaptic vesicles, and the width of the synaptic cleft.[13] This serves as a gold-standard validation for findings from light microscopy.

Protocol 3.2: Sample Preparation for Transmission Electron Microscopy (High-Level)

EM sample preparation is a complex process requiring specialized expertise.[14]

- Primary Fixation: Perfuse the animal with a fixative solution containing both glutaraldehyde and paraformaldehyde in a cacodylate or phosphate buffer.
- Tissue Processing: Dissect the region of interest and cut it into small blocks. Post-fix the blocks in osmium tetroxide, which stains lipids and enhances membrane contrast.
- Dehydration & Embedding: Dehydrate the tissue blocks through a graded series of ethanol and embed them in an epoxy resin.
- Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
- Staining: Stain the sections with heavy metal salts like uranyl acetate and lead citrate to increase electron density and contrast.
- Imaging: Image the sections using a Transmission Electron Microscope (TEM).

Table 3: Example Data - Ultrastructural Analysis of Cortical Synapses

| Treatment Group         | PSD Length (nm) (Mean ±<br>SEM) | Synaptic Vesicle # (per<br>terminal) (Mean ± SEM) |
|-------------------------|---------------------------------|---------------------------------------------------|
| Sham + Vehicle          | 350.4 ± 15.2                    | 55.1 ± 4.3                                        |
| Disease Model + Vehicle | 210.1 ± 12.8                    | 31.6 ± 3.9                                        |



| Disease Model + **Spg302** | 315.8  $\pm$  14.5 | 49.7  $\pm$  4.1 |

## **Functional Analysis of Synaptic Regeneration**

Functional assays are crucial to demonstrate that the newly formed synapses are physiologically active and contribute to restored neural circuit function. Electrophysiology is the primary tool for this assessment.[15]

## **Ex Vivo Slice Electrophysiology**

This technique involves recording synaptic activity from acute brain slices, allowing for a controlled examination of synaptic transmission and plasticity.[15][16][17]

Protocol 4.1: Field Potential Recordings for Long-Term Potentiation (LTP)

LTP is a form of long-lasting synaptic strengthening and is a key cellular correlate of learning and memory.[18] Assessing LTP can reveal improvements in synaptic plasticity.

#### Slice Preparation:

- Rapidly decapitate the animal and immerse the brain in ice-cold, oxygenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>) artificial cerebrospinal fluid (aCSF) cutting solution.
- Cut 300-400 μm thick horizontal or coronal slices of the hippocampus or cortex using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

#### Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings) and a recording electrode in the dendritic field (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).[17]



- Baseline Recording: Deliver single pulses every 30-60 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.[17][19]
- LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[17][19]
- Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

#### Analysis:

- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slopes to the average baseline value.
- Quantify the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of recording compared to baseline.

#### Protocol 4.2: Whole-Cell Patch-Clamp Recordings

This technique provides high-resolution information about synaptic currents in individual neurons, allowing for the measurement of synaptic strength and frequency of synaptic events. [15][19]

- Slice Preparation: Prepare acute brain slices as described in Protocol 4.1.
- Recording:
  - Visually identify a neuron (e.g., a pyramidal neuron in the cortex) using DIC microscopy.
  - Approach the neuron with a glass micropipette filled with an internal solution.
  - Establish a high-resistance (>1  $G\Omega$ ) seal and then rupture the cell membrane to achieve whole-cell configuration.
  - To record spontaneous excitatory postsynaptic currents (sEPSCs), voltage-clamp the neuron at -70 mV.[19]



- Record spontaneous activity for 5-10 minutes.
- Analysis:
  - Use event detection software (e.g., Mini Analysis Program, Clampfit) to identify and measure the amplitude (pA) and frequency (Hz) of sEPSC events.
  - An increase in sEPSC frequency can suggest an increase in the number of functional presynaptic release sites or an increase in the probability of release, while an increase in amplitude can indicate postsynaptic changes, such as more receptors.

Table 4: Example Data - Functional Synaptic Properties

| Treatment Group            | LTP Magnitude (%<br>of Baseline) (Mean<br>± SEM) | sEPSC Frequency<br>(Hz) (Mean ± SEM) | sEPSC Amplitude<br>(pA) (Mean ± SEM) |
|----------------------------|--------------------------------------------------|--------------------------------------|--------------------------------------|
| Sham + Vehicle             | 185.5 ± 10.1                                     | 4.5 ± 0.5                            | 12.1 ± 0.8                           |
| Disease Model +<br>Vehicle | 115.2 ± 8.5                                      | 1.8 ± 0.3                            | 11.8 ± 0.9                           |

| Disease Model + **Spg302** |  $168.9 \pm 9.8$  |  $3.9 \pm 0.4$  |  $12.3 \pm 0.7$  |

# **Potential Signaling Pathways**

While the exact molecular target of **Spg302** is still under investigation, preclinical data suggests its pro-synaptogenic effects are dependent on the F-actin cytoskeleton.[7] The diagram below illustrates a hypothetical pathway where **Spg302** could promote the structural changes necessary for the formation and stabilization of new dendritic spines and postsynaptic densities.





Click to download full resolution via product page

**Caption:** Hypothetical signaling pathway for **Spg302**-mediated synaptogenesis.

## Conclusion

The evaluation of a novel synaptic regenerative therapy like **Spg302** necessitates a rigorous and multi-modal approach. By combining quantitative structural analyses, such as immunofluorescence and electron microscopy, with functional assessments using



electrophysiology, researchers can build a comprehensive picture of its therapeutic effects. The protocols and guidelines presented here provide a framework for assessing the restoration of synaptic density, ultrastructure, and physiological function, which are critical for validating the efficacy of **Spg302** in preclinical models of neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Spinogenix's SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency Spinogenix [spinogenix.com]
- 2. Spinogenix is pioneering therapeutics that restore synapses to improve lives [spinogenix.com]
- 3. One moment, please... [spinogenix.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. neurologylive.com [neurologylive.com]
- 6. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Regenerative Drug, SPG302 Promotes Functional Recovery of Diaphragm Muscle Activity After Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microscopic Analysis of Synapses in Mouse Hippocampal Slices Using Immunofluorescence [jove.com]
- 11. Quantification of Synapse Density. [bio-protocol.org]
- 12. Synaptic Density Quantification [bio-protocol.org]
- 13. Electron Tomographic Analysis of Synaptic Ultrastructure PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]



- 15. Electrophysiological Evaluation of Synaptic Plasticity in Injured CNS | Springer Nature Experiments [experiments.springernature.com]
- 16. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genes2cognition.org [genes2cognition.org]
- 18. mdpi.com [mdpi.com]
- 19. scientifica.uk.com [scientifica.uk.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Synaptic Regeneration after Spg302 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860899#techniques-for-measuring-synaptic-regeneration-after-spg302-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com